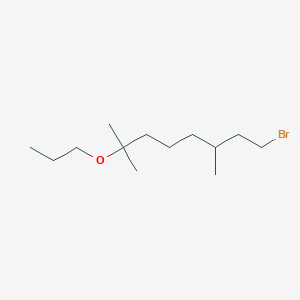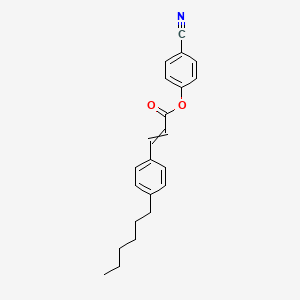![molecular formula C28H44N2 B14626814 Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- CAS No. 55166-13-7](/img/structure/B14626814.png)
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydrazine functional groups attached to phenyl rings, which are further substituted with tert-butyl groups. The compound’s molecular formula is C30H46N2, and it is often used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- typically involves the reaction of hydrazine with substituted phenyl derivatives. One common method includes the reaction of hydrazine hydrate with 3,5-bis(1,1-dimethylethyl)benzaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to remove impurities and achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form hydrazine derivatives with lower oxidation states.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- involves its interaction with various molecular targets and pathways. The compound’s hydrazine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine, (1,1-dimethylethyl)-: A simpler hydrazine derivative with similar reactivity but different structural features.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Another compound with tert-butyl-substituted phenyl rings, used in different applications.
Uniqueness
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- is unique due to its specific substitution pattern and the presence of hydrazine functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
55166-13-7 |
|---|---|
Fórmula molecular |
C28H44N2 |
Peso molecular |
408.7 g/mol |
Nombre IUPAC |
1,1-bis(3,5-ditert-butylphenyl)hydrazine |
InChI |
InChI=1S/C28H44N2/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,29H2,1-12H3 |
Clave InChI |
CEIJHLXVCIMKHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)N(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


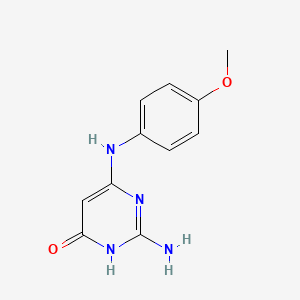
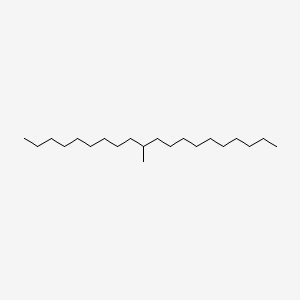
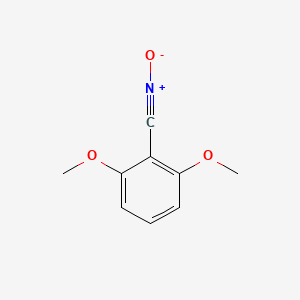


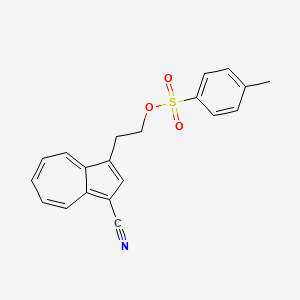
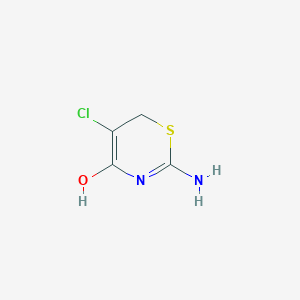
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
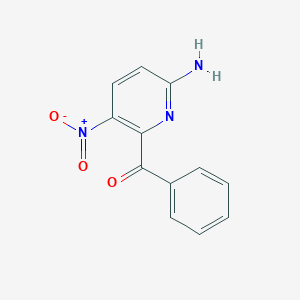
![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)

